5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one
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Overview
Description
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one is a synthetic compound that belongs to the class of heterocyclic compounds It features a pyranone ring fused with a thiophene ring, and it is substituted with a chloro group and a methanesulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one: Similar structure but with a pyridine ring instead of a thiophene ring.
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-2-yl)-4H-pyran-4-one: Another similar compound with a different position of the pyridine ring.
Uniqueness
5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
708244-61-5 |
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Molecular Formula |
C16H11ClO4S2 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-chloro-2-(4-methylsulfonylphenyl)-3-thiophen-3-ylpyran-4-one |
InChI |
InChI=1S/C16H11ClO4S2/c1-23(19,20)12-4-2-10(3-5-12)16-14(11-6-7-22-9-11)15(18)13(17)8-21-16/h2-9H,1H3 |
InChI Key |
TXTDLMGFUJGPNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C(=CO2)Cl)C3=CSC=C3 |
Origin of Product |
United States |
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